Sulfanilyl fluoride
Overview
Description
Sulfanilyl fluoride is an organic compound with the molecular formula C₆H₆FNO₂S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an aromatic ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Biochemical Analysis
Biochemical Properties
Sulfanilyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with a variety of enzymes and proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine residues . These interactions are primarily covalent, leading to the modification of these amino acid residues. This property makes this compound a useful tool for studying enzyme activity and protein interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in cells . Additionally, it can inhibit glycolysis and ATP production, thereby altering cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a covalent inhibitor of enzymes . It binds to specific amino acid residues in the active sites of enzymes, leading to their inhibition. This interaction can result in changes in gene expression and cellular function. For example, this compound can inhibit proteases by modifying reactive serine residues in their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to hydrolysis under physiological conditions . Prolonged exposure to this compound can lead to its gradual degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein modification . It interacts with enzymes such as proteases and kinases, affecting their activity and, consequently, metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its effectiveness as a biochemical probe and inhibitor.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is often directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for its role in modifying enzyme activity and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfanilyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the reaction of sulfanilyl chloride with potassium fluoride (KF) in the presence of a phase transfer catalyst like 18-crown-6 in acetonitrile can yield this compound . Another method involves the direct fluorosulfonylation of aromatic compounds using sulfuryl fluoride (SO₂F₂) gas .
Industrial Production Methods: Industrial production of this compound typically employs the chlorine-fluorine exchange method. This involves the reaction of sulfanilyl chloride with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂) under controlled conditions . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sulfanilyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are employed under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro-sulfanilyl fluoride, sulfonyl-sulfanilyl fluoride, and halogenated this compound derivatives.
Scientific Research Applications
Sulfanilyl fluoride has diverse applications in scientific research:
Mechanism of Action
Sulfanilyl fluoride exerts its effects primarily through covalent modification of target proteins. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues (e.g., serine, threonine, lysine, cysteine) in proteins . This covalent modification can inhibit enzyme activity or alter protein function, making this compound a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Sulfanilyl Chloride: Similar to sulfanilyl fluoride but with a sulfonyl chloride group (SO₂Cl) instead of SO₂F.
Sulfonyl Fluorides: A broader class of compounds with the general structure R-SO₂F.
Uniqueness of this compound: this compound is unique due to its balanced reactivity and stability. Unlike sulfanilyl chloride, it is less prone to hydrolysis and can be used under milder conditions . This makes it particularly useful in applications requiring selective and controlled reactivity.
Properties
IUPAC Name |
4-aminobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKPIBWYZWYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059176 | |
Record name | Benzenesulfonyl fluoride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-62-4 | |
Record name | 4-Aminobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfanilyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanilyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphanilyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFANILYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of using sulfanilyl fluoride in the study?
A1: In the study, this compound was employed to synthesize a sulfanilic acid (SA) conjugate with human serum albumin (HSA) []. This conjugate, (sulfanilyl)₁₂-HSA, was designed to contain 12 molecules of sulfanilic acid per molecule of HSA. The researchers aimed to investigate sulfonamide drug allergy, and this conjugate, along with various sulfamethoxazole conjugates, served as a tool in their research [].
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